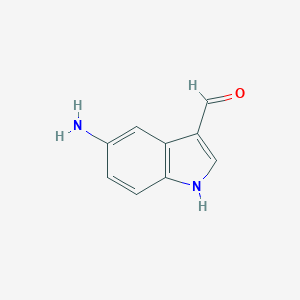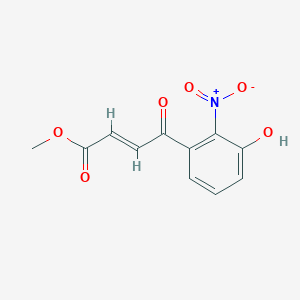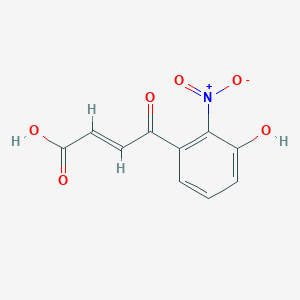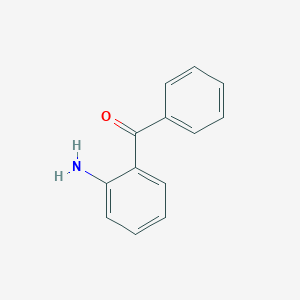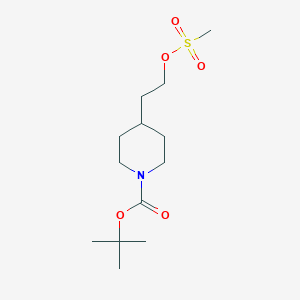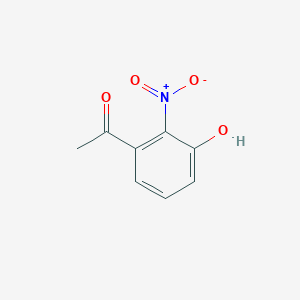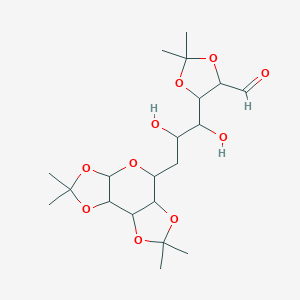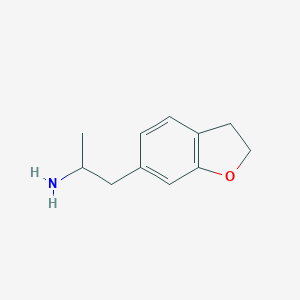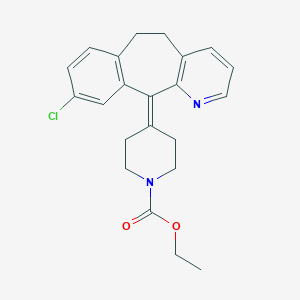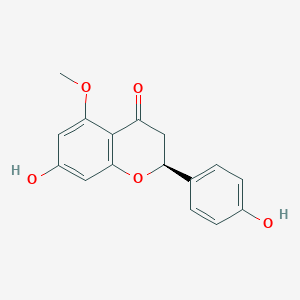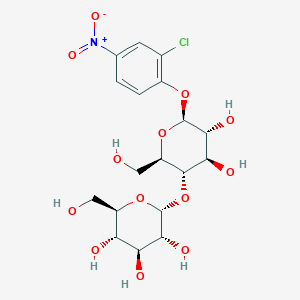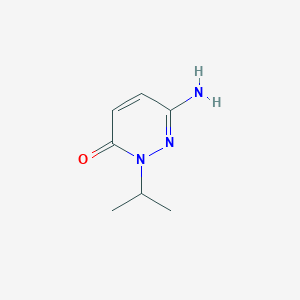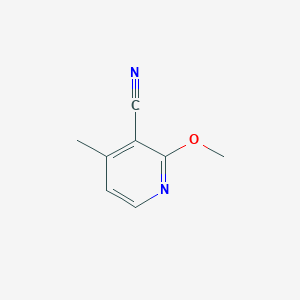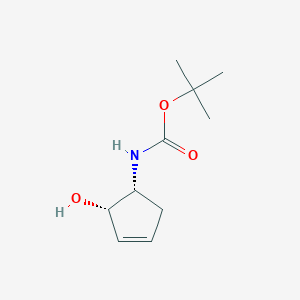
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as carbamate and is a derivative of carbamic acid. Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. The inhibition of this enzyme can lead to an increase in acetylcholine levels, which can improve cognitive function. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and improvement of cognitive function. The compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- has several advantages for lab experiments, including its high yield synthesis method and its potential as an enzyme inhibitor. However, the compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis-. These include further studies on its mechanism of action, optimization of its synthesis method, and the development of new applications in drug discovery and antimicrobial agents. Additionally, more research is needed to fully understand the potential toxic effects of the compound and its suitability for use in humans.
Synthesemethoden
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- is synthesized using a specific method that involves the reaction of cyclopentadiene with diethyl carbonate in the presence of a catalyst. The reaction leads to the formation of carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- in high yields. This method has been optimized to produce high-quality carbamate for scientific research.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential as an enzyme inhibitor, which can be useful in drug discovery.
Eigenschaften
CAS-Nummer |
144019-37-4 |
|---|---|
Produktname |
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- |
Molekularformel |
C10H17NO3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4,6-8,12H,5H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |
InChI-Schlüssel |
DHLIIKDZNXGTAF-SFYZADRCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC=C[C@@H]1O |
SMILES |
CC(C)(C)OC(=O)NC1CC=CC1O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC=CC1O |
Synonyme |
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)
